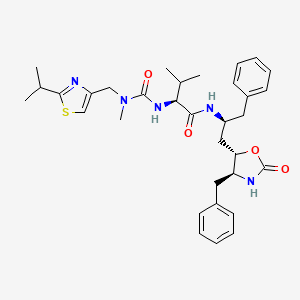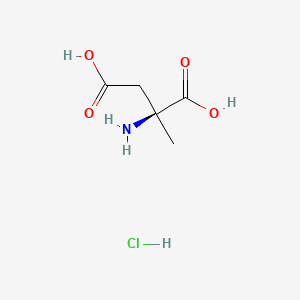
(S)-(-)-4'-Benzyloxyphenyl Carvedilol
Übersicht
Beschreibung
(S)-(-)-4’-Benzyloxyphenyl Carvedilol is a chiral derivative of Carvedilol, a non-selective beta-adrenergic antagonist used primarily for treating heart failure, hypertension, and left ventricular dysfunction following myocardial infarction . This compound is notable for its unique pharmacological properties, which include both beta-blocking and alpha-1 blocking activities.
Wissenschaftliche Forschungsanwendungen
(S)-(-)-4’-Benzyloxyphenyl Carvedilol has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying chiral synthesis and enantioselective reactions.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential in treating cardiovascular diseases and its antioxidant properties.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Mode of Action
The compound interacts with its targets by blocking the stimulation of beta-1 (myocardial) and beta-2 (pulmonary, vascular, and uterine) adrenergic receptor sites . It also has alpha-1 blocking activity, which may result in orthostatic hypotension . The dual action of carvedilol is advantageous in combination therapies as moderate doses of two drugs have a decreased incidence of adverse effects compared to high dose monotherapy in the treatment of moderate hypertension .
Biochemical Pathways
Carvedilol affects several biochemical pathways. It inhibits receptors in the adrenergic nervous system, which releases noradrenaline to the body, including the heart . Noradrenaline is a hormone that causes the heart to beat faster and work harder . By blocking these receptors, carvedilol reduces the heart’s workload and helps it to beat more regularly .
Pharmacokinetics
Carvedilol is a highly lipophilic drug which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation .
Action Environment
The action, efficacy, and stability of (S)-(-)-4’-Benzyloxyphenyl Carvedilol can be influenced by various environmental factors. For instance, the presence of other drugs, the patient’s health status, and genetic factors can affect how the drug is metabolized and how effectively it works
Biochemische Analyse
Biochemical Properties
(S)-(-)-4’-Benzyloxyphenyl Carvedilol plays a significant role in biochemical reactions. It interacts with α1 and β-adrenergic receptors, causing dilation of two types of capillaries, reducing peripheral resistance and lowering blood pressure . Some metabolites also have β-receptor blocking effects .
Cellular Effects
(S)-(-)-4’-Benzyloxyphenyl Carvedilol has profound effects on various types of cells and cellular processes. It influences cell function by reducing peripheral vascular resistance and effectively controlling hypertension . It also has a strong cardiac and neuroprotective effect .
Molecular Mechanism
The molecular mechanism of action of (S)-(-)-4’-Benzyloxyphenyl Carvedilol involves its binding interactions with α1 and β-adrenergic receptors . It exerts its effects at the molecular level through these interactions, leading to vasodilation and a reduction in blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-(-)-4’-Benzyloxyphenyl Carvedilol change over time. It has been observed to have a strong cardiac and neuroprotective effect
Metabolic Pathways
(S)-(-)-4’-Benzyloxyphenyl Carvedilol is involved in several metabolic pathways. It interacts with α1 and β-adrenergic receptors, affecting the metabolic flux .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-4’-Benzyloxyphenyl Carvedilol typically involves multiple steps, starting with the preparation of the core Carvedilol structure. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from 10-15°C to ambient temperature .
Industrial Production Methods: Industrial production of (S)-(-)-4’-Benzyloxyphenyl Carvedilol may involve similar synthetic routes but on a larger scale. Techniques such as solvent evaporation and crystallization are employed to ensure high purity and yield . The use of ionic liquids has also been explored to enhance solubility and stability .
Analyse Chemischer Reaktionen
Types of Reactions: (S)-(-)-4’-Benzyloxyphenyl Carvedilol undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Vergleich Mit ähnlichen Verbindungen
Carvedilol: The parent compound, which is a racemic mixture of both S(-) and R(+) enantiomers.
Labetalol: Another non-selective beta-blocker with alpha-1 blocking activity.
Propranolol: A non-selective beta-blocker without alpha-1 blocking activity.
Uniqueness: (S)-(-)-4’-Benzyloxyphenyl Carvedilol is unique due to its specific chiral configuration, which enhances its pharmacological efficacy and reduces side effects compared to the racemic mixture . Its dual beta and alpha-1 blocking activities, combined with antioxidant properties, make it a valuable compound in cardiovascular therapy .
Eigenschaften
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGLUJVTGHMGCX-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652461 | |
| Record name | (2S)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217733-91-9 | |
| Record name | (2S)-1-({2-[4-(Benzyloxy)-2-methoxyphenoxy]ethyl}amino)-3-[(9H-carbazol-4-yl)oxy]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


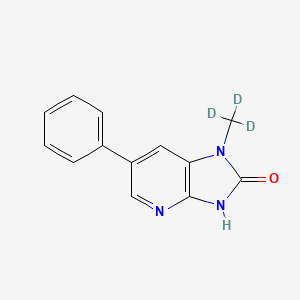
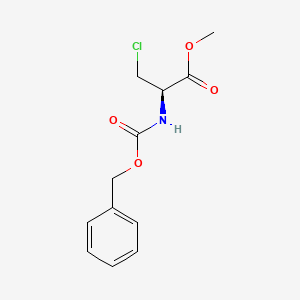
![Tert-butyl-[4-[1-[4-(2-chloroethoxy)phenyl]-3,3,4,4,4-pentadeuterio-2-phenylbut-1-enyl]phenoxy]-dimethylsilane](/img/structure/B561946.png)
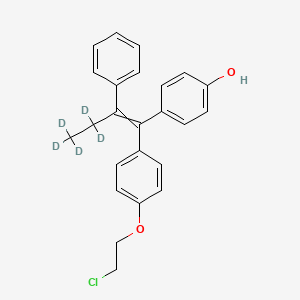
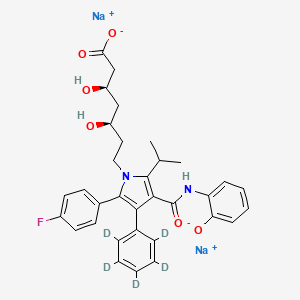
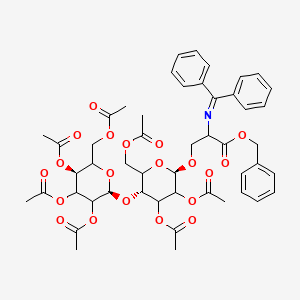
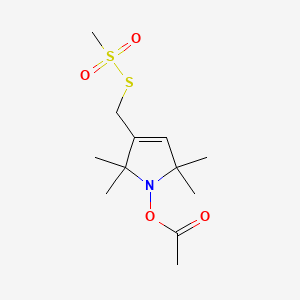
![2-Amino-4,6,7,8-tetrahydro-5-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561953.png)
![Methyl 4-[N-Allyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B561954.png)

![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid N-Hydroxysuccinimide Ester](/img/structure/B561958.png)
![Methyl 2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]-3-[3-(trifluoromethyl)diazirin-3-yl]benzoate](/img/structure/B561959.png)
